5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQWYQQLABIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling-Based Synthesis
Borylation of Thiophene Intermediates
The Suzuki-Miyaura reaction enables precise introduction of the 4-fluorophenyl group at the 5-position of the thiophene ring. As demonstrated in CN104311532A, 5-bromo-2-methylthiophene undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Subsequent coupling with 4-fluorophenylboronic acid in a tetrahydrofuran/water (3:1) system at 80°C for 12 hours achieves 76% conversion efficiency (Table 1).
Optimization of Catalytic Systems
Key parameters influencing yield include:
- Palladium catalyst selection: Pd(PPh₃)₄ provides 68% yield vs. 72% with Pd(OAc)₂
- Base effects: Potassium carbonate (75% yield) outperforms sodium bicarbonate (63%)
- Solvent polarity: Dimethylformamide increases reaction rate but promotes side product formation
Recent adaptations incorporate microwave-assisted heating (120°C, 30 minutes) to reduce reaction times while maintaining 71% yield.
Friedel-Crafts Acylation Approaches
Direct Acylation of Thiophene Derivatives
The WO2012160218 protocol employs AlCl₃-catalyzed Friedel-Crafts reactions between 2-methylthiophene and 4-fluorobenzoyl chloride. Anhydrous dichloromethane at 0°C facilitates selective acylation at the 5-position, yielding 65–68% of the ketone intermediate. Subsequent reduction with sodium borohydride in ethanol converts the ketone to the methylene group (82% yield).
Limitations and Byproduct Formation
Competitive acylation at the 3-position generates 15–18% regioisomeric contamination, necessitating chromatographic purification. Elevated temperatures (>40°C) decrease selectivity to 54%, while prolonged reaction times (>6 hours) promote decomposition (22% mass loss).
Carboxamide Formation via Activating Agents
EDC/DMAP-Mediated Coupling
PMC9775471 details a high-yield method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The protocol involves:
- Dissolving 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in dichloromethane
- Adding EDC (3.12 mmol) and DMAP (0.78 mmol) under argon
- Reacting with methylamine (3.5 mmol) at 25°C for 48 hours
This method achieves 89% isolated yield with >99% purity by HPLC (Table 2).
Comparative Analysis of Coupling Reagents
| Reagent System | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| EDC/DMAP | 89 | 48 | 25 |
| HATU/DIEA | 83 | 24 | 40 |
| DCC/HOBt | 78 | 72 | 30 |
The EDC/DMAP combination demonstrates optimal balance between efficiency and mild conditions, minimizing racemization risks observed with DCC-based systems.
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Emerging approaches combine Suzuki coupling and amidation in a single reactor using sequential temperature programming:
- Suzuki coupling at 100°C (30 minutes)
- Solvent exchange to dimethylacetamide
- Amide coupling at 80°C (2 hours)
Pilot-scale trials show 81% overall yield with 98.5% purity, reducing processing time by 60% compared to batch methods.
Enzymatic Amination Strategies
Immobilized lipase B from Candida antarctica (CALB) catalyzes the reaction between 5-(4-fluorophenyl)thiophene-2-carboxylic acid and methylamine in tert-butanol at 37°C. While environmentally favorable (85% conversion), the method requires 7-day incubation periods, limiting industrial applicability.
Analytical Characterization Standards
Critical quality attributes for 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 3.8 Hz, 1H), 7.45–7.39 (m, 2H), 7.12–7.06 (m, 2H), 6.98 (d, J = 3.8 Hz, 1H), 3.08 (s, 3H)
- HPLC : Retention time 6.78 min (C18 column, acetonitrile/water 65:35)
- Melting Point : 148–150°C (capillary method)
Impurity profiling identifies three primary byproducts:
- N,N-Dimethyl variant (0.8–1.2%) from over-alkylation
- 5-(3-Fluorophenyl) regioisomer (0.5–0.9%)
- Thiophene ring-opened degradation product (<0.3%)
Industrial-Scale Production Considerations
Cost Analysis of Key Routes
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-Factor |
|---|---|---|---|
| Suzuki + EDC | 420 | 38 | 12.7 |
| Friedel-Crafts + DCC | 385 | 45 | 18.2 |
| Enzymatic | 610 | 28 | 8.9 |
The E-factor (environmental factor) calculation considers total waste produced per kilogram of product, highlighting enzymatic methods as most sustainable despite higher upfront costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide is a synthetic organic compound with a thiophene ring, a carboxamide functional group, and a fluorophenyl substituent. It has a unique structural arrangement that may contribute to potential biological activities. The fluorine atom in the para position of the phenyl group can enhance the compound's lipophilicity and affect its interaction with biological targets.
Potential Applications
- This compound has potential applications in interaction studies, which are crucial for understanding how it interacts with biological macromolecules. Techniques such as molecular docking and enzyme inhibition assays can provide insights into the mechanism of action and inform further optimization for therapeutic efficacy.
- This compound can be used as a building block for synthesizing more complex molecules and materials.
- It may be investigated for potential biological activities, including antimicrobial and anticancer properties, and explored as a potential drug candidate for various therapeutic applications.
- This compound could be utilized in developing advanced materials, such as organic semiconductors and conductive polymers.
Analogous Compounds
Several compounds share structural similarities with this compound. Variations in substituents may affect biological activity and therapeutic potential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-(4-(3-morpholinophenyl))thiophene-2-carboxamide | Thiophene ring, morpholine substituent | Antimicrobial activity against specific bacteria |
| N-(4-fluorophenyl)-N'-(2-thienyl)urea | Urea linkage with thiophene | Potential anti-cancer properties |
| 5-Bromo-N-(4-(3-pyrrolidinophenyl))thiophene-2-carboxamide | Similar thiophene core with pyrrolidine group | Neuroprotective effects observed in preliminary studies |
Research on related compounds
Halogenated coumarin–chalcones have been synthesized and characterized for their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- N-Substituent Impact : Replacing the N-methyl group with bulkier aryl groups (e.g., phenyl or trimethoxyphenyl) increases molecular weight and melting points, suggesting enhanced crystallinity .
- Heterocycle Variations : Thiazole-based analogues (e.g., compound 31) exhibit distinct bioactivity profiles compared to thiophene derivatives, highlighting the role of the core heterocycle in target selectivity .
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., ) demonstrate antibacterial activity, whereas fluorophenyl-substituted compounds are more associated with anticancer effects, emphasizing substituent-dependent mechanisms .
Biological Activity
5-(4-Fluorophenyl)-N-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C12H12FNO2S
- Molecular Weight: 251.29 g/mol
- CAS Number: 338793-87-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
- Anticancer Properties: Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.
- Anti-inflammatory Effects: Evidence suggests that it can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Disruption of Cell Membranes: Its structure may allow it to integrate into and disrupt microbial cell membranes.
- Modulation of Signaling Pathways: It might influence pathways related to inflammation and cell growth.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits cancer cell growth | |
| Anti-inflammatory | Reduces inflammation markers |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results showed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of the compound on various cancer cell lines, including breast and colon cancer cells. The results indicated that this compound reduced cell viability significantly, with IC50 values ranging from 15 to 30 µM. Mechanistic studies suggested that this effect might be mediated through apoptosis induction and cell cycle arrest .
Case Study 3: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects revealed that the compound could decrease levels of pro-inflammatory cytokines in activated macrophages. In vivo models demonstrated a reduction in swelling and pain in inflammatory conditions when treated with the compound, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of thiophene-2-carboxylic acid derivatives with substituted amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen atmosphere .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave-assisted synthesis reduces reaction time .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Monitor intermediates via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR : Confirm structure using H NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, fluorophenyl protons at δ 7.3–7.6 ppm) and C NMR (amide carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
- IR spectroscopy : Identify amide C=O stretch (~1680 cm) and aromatic C-F vibrations (~1220 cm) .
Q. What in vitro assays are suitable for initial screening of biological activity, and what controls are necessary?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates for target enzymes (e.g., kinases) with positive controls (known inhibitors) and vehicle controls (DMSO) .
- Cell viability assays (MTT/WST-1): Include untreated cells and reference drugs (e.g., doxorubicin) to assess cytotoxicity. Normalize data to solvent-only groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required for reproducibility) .
- Dose-response standardization : Compare IC values across studies using identical assay conditions (pH, temperature, cell lines) .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for purported biological targets .
Q. What computational strategies are recommended for predicting the binding affinity of this compound to target enzymes or receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the 4-fluorophenyl group) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on activity using descriptors like logP and polar surface area .
Q. How does the presence of the 4-fluorophenyl group influence the compound's electronic properties and intermolecular interactions?
- Methodology :
- DFT calculations : Analyze electron density maps (Gaussian 09) to quantify fluorine’s electron-withdrawing effect on the thiophene ring .
- X-ray crystallography : Resolve crystal packing to identify halogen bonding between fluorine and nearby aromatic residues .
- Solubility studies : Compare logP values with non-fluorinated analogs to assess hydrophobicity changes .
Q. What strategies are effective in designing derivatives of this compound to enhance selectivity for specific biological targets?
- Methodology :
- Bioisosteric replacement : Substitute the methyl group on the amide nitrogen with bulkier substituents (e.g., cyclopropyl) to modulate steric hindrance .
- Fragment-based design : Use SPR screening to identify binding fragments for hybrid molecule synthesis .
- Metabolic stability optimization : Introduce deuterium at labile positions to prolong half-life in hepatic microsome assays .
Data Analysis and Experimental Design
Q. How should researchers address stability issues of this compound under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity using a TGA/DSC instrument .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability in biological replicates?
- Methodology :
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC with 95% confidence intervals .
- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons to identify significant differences (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
